N-(3,4-dimethoxyphenyl)thiourea
Overview
Description
The compound N-(3,4-dimethoxyphenyl)thiourea is a derivative of thiourea, which is a class of compounds known for their wide range of applications in medicinal chemistry and as precursors in organic synthesis. Thiourea derivatives are characterized by the presence of a thiocarbonyl group attached to an amine. Although the provided papers do not directly discuss N-(3,4-dimethoxyphenyl)thiourea, they offer insights into the synthesis, characterization, and applications of structurally related thiourea derivatives.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, paper describes the synthesis of N-4-(bromobutanoyl)-N'-(o-, m- and p-tolyl)thioureas by reacting 4-bromobutanoylisothiocyanate with different toluidines. Similarly, although not directly related to N-(3,4-dimethoxyphenyl)thiourea, this method could potentially be adapted for its synthesis by using the appropriate dimethoxyphenylamine and an isothiocyanate derivative.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized by spectroscopic techniques such as IR and NMR, as well as X-ray crystallography. For instance, paper reports the characterization of N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives using IR, 1H, and 13C NMR, and X-ray diffraction. These techniques provide detailed information about the bonding and configuration of the molecules, which is crucial for understanding their chemical behavior.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive thiocarbonyl group. The papers provided do not detail specific reactions of N-(3,4-dimethoxyphenyl)thiourea, but they do describe reactions of related compounds. For example, paper discusses the synthesis of xanthene-based thiosemicarbazones from tetrahydroxanthen-1-one, demonstrating the versatility of thiourea derivatives in forming heterocyclic compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like dimethoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions. Paper describes the crystal structure and supramolecular architecture of a thiourea derivative, highlighting the role of intramolecular hydrogen bonding and intermolecular interactions in determining the solid-state conformation of the molecule.
Scientific Research Applications
Synthesis and Characterization
N-(3,4-dichlorophenyl)-N'-(2,3, and 4-methylbenzoyl)thiourea derivatives have been synthesized and characterized using spectroscopic techniques like IR, 1H, and 13C NMR. The structural details were established through single crystal X-ray diffraction, revealing significant insights into their molecular configuration and interactions (Yusof et al., 2010).
Antimicrobial and Anti-HIV Agents
N,N'-bis(3,4-dimethoxyphenylethyl)-5-(arylidene)-2-thiohydantoins, synthesized from N,N'-bis(3,4-dimethoxyphenylethyl)thiourea, have been tested for their antibacterial and anti-HIV activities against various microorganisms. These studies contribute to understanding the potential medicinal applications of thiourea derivatives (Patel et al., 2006).
Chemical Analysis and Molecular Dynamics
Studies involving computational and experimental analyses of thiourea derivatives, like 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea, have been conducted. These studies include IR and Raman spectra comparisons, natural bond orbital studies, and molecular electrostatic potential figures, enhancing our understanding of the molecular properties of these compounds (Bielenica et al., 2020).
Crystallography and Solid-State Analysis
Investigations into the crystal structures of thiourea derivatives have been performed, providing insights into their solid-state conformation and supramolecular architecture. These studies are crucial for understanding the molecular interactions and potential applications in materials science (Okuniewski et al., 2017).
Supramolecular Chemistry
Thiourea derivatives have shown significant applications in crystal engineering and supramolecular chemistry. Research into coumarin–thiosemicarbazone hybrids, for example, has highlighted the importance of thiourea derivatives in forming layered to cage-like supramolecular networks, which are important in designing new materials and pharmaceuticals (Hameed et al., 2015).
Green Synthesis Approaches
Efforts towards more sustainable and environmentally friendly synthesis methods for thiourea derivatives have been explored. Techniques like the green synthesis of symmetrical N, N′-disubstituted thiourea derivatives using solar energy and water have been developed, showcasing the potential for eco-friendly chemical production processes (Kumavat et al., 2013).
Occupational Health and Safety
Research has also focused on the occupational health aspects related to thiourea compounds, such as their potential to cause allergic contact dermatitis. Understanding these health implications is vital for ensuring safe handling and usage in industrial and laboratory settings (Kanerva et al., 1994).
Safety And Hazards
properties
IUPAC Name |
(3,4-dimethoxyphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-12-7-4-3-6(11-9(10)14)5-8(7)13-2/h3-5H,1-2H3,(H3,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKQIIHXIOEFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408383 | |
Record name | N-(3,4-dimethoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)thiourea | |
CAS RN |
65069-52-5 | |
Record name | NSC99408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,4-dimethoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dimethoxyphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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